molecular formula C10H12O2S B107868 4-(苯硫基)丁酸 CAS No. 17742-51-7

4-(苯硫基)丁酸

货号: B107868
CAS 编号: 17742-51-7
分子量: 196.27 g/mol
InChI 键: HHZVQLOVHIDMBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PMID29671355-Compound-53 是一种小分子化合物,以其作为组蛋白脱乙酰酶抑制剂的作用而闻名。组蛋白脱乙酰酶是一种从组蛋白中去除乙酰基的酶,导致染色质浓缩并抑制基因表达。 组蛋白脱乙酰酶抑制剂由于其调节基因表达和诱导癌细胞周期停滞、分化和凋亡的能力,在表观遗传学和癌症治疗领域备受关注 .

科学研究应用

PMID29671355-Compound-53 具有广泛的科学研究应用,包括:

    化学: 用作工具化合物研究组蛋白脱乙酰酶在基因调控和染色质重塑中的作用。

    生物学: 用于研究表观遗传调控机制及其对细胞过程的影响。

    医学: 由于其诱导凋亡和抑制肿瘤生长的能力,正在研究其作为癌症治疗中治疗剂的潜力。

    工业: 用于开发针对组蛋白脱乙酰酶的新药和治疗策略

作用机制

PMID29671355-Compound-53 通过抑制组蛋白脱乙酰酶的活性发挥作用。这种抑制导致乙酰化组蛋白的积累,从而导致更开放的染色质结构和基因表达增加。该化合物靶向特定的组蛋白脱乙酰酶,导致肿瘤抑制基因的激活以及癌细胞周期停滞和凋亡的诱导。 所涉及的分子途径包括转录因子的调节和与细胞生长和存活相关的信号通路的调节 .

安全和危害

The safety information for 4-(Phenylsulfanyl)butanoic acid indicates that it is potentially hazardous. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H312, and H332, indicating that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing the vapor or spray, washing contaminated skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

准备方法

合成路线和反应条件

PMID29671355-Compound-53 的合成涉及多个步骤,包括缩合、还原和取代反应。起始原料通常包括哌啶羧酸,它们经历一系列化学转化生成目标化合物。 反应条件通常涉及使用溶剂、催化剂以及特定的温度和压力设置,以优化化合物的产率和纯度 .

工业生产方法

PMID29671355-Compound-53 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级设备和试剂,以确保质量一致和高产率。 生产过程针对成本效益和可扩展性进行了优化,通常涉及连续流反应器和用于监控和控制的自动化系统 .

化学反应分析

反应类型

PMID29671355-Compound-53 经历各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进反应的各种催化剂。 条件通常涉及控制的温度、压力和 pH 值,以确保所需的反应结果 .

主要产物

这些反应生成的主要产物包括 PMID29671355-Compound-53 的各种衍生物,每种衍生物都具有独特的化学和生物学特性。 这些衍生物经常被研究以了解其潜在的治疗应用和生物活性 .

相似化合物的比较

类似化合物

独特性

PMID29671355-Compound-53 的独特之处在于它对某些组蛋白脱乙酰酶的特定靶向作用及其有效的抗癌特性。 与其他一些组蛋白脱乙酰酶抑制剂不同,它在广泛的癌症类型中显示出有效性,并且在临床前研究中具有良好的安全性 .

属性

IUPAC Name

4-phenylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZVQLOVHIDMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170304
Record name Butanoic acid, 4-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17742-51-7
Record name 4-(Phenylthio)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017742517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17742-51-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 4-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(PHENYLTHIO)BUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ70H061FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Sodium methoxide (1.2 equivalent) was added to 60 ml of ethanol, in one portion, and the suspension was stirred at room temperature. Thiophenol (1 equivalent) was added to the above suspension and stirred at room temperature for an additional 30 minutes. Butyrolactone (1.1 equivalent) was then added and the resulting mixture was stirred at reflux temperature for 6 hours, cooled to room temperature and concentrated in vacuo. The residual solid was washed with 200 ml hexane/ether 2:1, v/v. The solid was suspended in ice cold 2N HCl and stirred for 15 minutes. The solid was then filtered, washed with 100 ml hexane/ether and dried under reduced pressure at room temperature to give 4-(phenylsulfanyl)butanoic acid as a tan solid: 52% yield; 1H NMR (CDCl3) δ 7.32-7.12 (m, 5H), 2.94 (t, 2H, J=7.2 Hz), 2.41 (t, 2H, J=7.2 Hz), 1.85 (p, 2H, J=7.2 Hz); Anal. Calc. For C10H12S1O2: C, 61.22; H, 6.12. Found: C, 61.16; H, 6.28.
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% in mineral oil, 10.4 g, 0.26 mol) in anhydrous THF (400 mL) at ambient temperature is added thiophenol (26 g, 0.23 mol) dropwise via syringe. The resulting white suspension is stirred for 30 minutes under a nitrogen atmosphere then γ-butyrolactone (22.4 g, 0.26 mol) is added. The mixture is warmed to gentle reflux and stirred for 6 hours after which it became a solid mass and is allowed to cool to room temperature and stand overnight. The mixture is dissolved in water (1200 mL) containing 1 N NaOH (100 mL) and is extracted with diethyl ether (2×500 mL). The aqueous layer is acidified with 1N HCl and extracted with diethyl ether (3×500 mL). The organic extracts are washed with brine (300 mL) then dried over MgSO4, filtered and concentrated to afford a white solid which is chromatographed on silica gel (pet-ether/EtOAc, 19:1→9:1) to afford 4-phenylsulfanylbutanoic acid (36.6 g, 79%) as a white solid. TLC analysis [pet-ether/EtOAc, 1:1, Rf (thiophenol)=0.90, Rf (acid)=0.50]. m.p. 73-74° C.; 1H NMR (300 MHz, CDCl3) δ 1.95 (quint, J=7.1 Hz, 2H), 2.52 (t, J=7.2 Hz, 2H), 2.97 (t, J=7.1 Hz, 2H), 7.1-7.3 (m, 5H) ppm. Mass spectrum (EI) m/z 196 (M)+.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
22.4 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
1200 mL
Type
solvent
Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。